molecular formula C9H21ClO2Si B3100442 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol CAS No. 136917-95-8

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol

Cat. No.: B3100442
CAS No.: 136917-95-8
M. Wt: 224.8 g/mol
InChI Key: YBYOMEPBOMOSIB-UHFFFAOYSA-N
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Description

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a chloropropanol backbone. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol typically involves the reaction of 3-chloropropan-2-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which facilitates the transfer of the TBDMS group to the hydroxyl group of 3-chloropropan-2-ol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: TBAF in THF is commonly used for the removal of the TBDMS group.

Major Products Formed

Scientific Research Applications

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol is used in various scientific research applications:

    Organic Synthesis: It serves as a protected intermediate in the synthesis of complex molecules.

    Biological Studies: The compound can be used to study the effects of protecting groups on biological activity.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. The removal of the TBDMS group is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol is unique due to its combination of a chloropropanol backbone with the TBDMS protecting group. This combination allows for selective reactions at the chlorine site while protecting the hydroxyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxy-3-chloropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClO2Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYOMEPBOMOSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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